molecular formula C5H7BrMg B8389854 3-Methyl-1-butynyl magnesium bromide

3-Methyl-1-butynyl magnesium bromide

Cat. No.: B8389854
M. Wt: 171.32 g/mol
InChI Key: SICJYJWJLXCCFZ-UHFFFAOYSA-M
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Description

3-Methyl-1-butynyl magnesium bromide is an organomagnesium compound belonging to the Grignard reagent family, characterized by its alkyne functional group (C≡C). Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, with reactivity influenced by their organic substituents .

Properties

Molecular Formula

C5H7BrMg

Molecular Weight

171.32 g/mol

IUPAC Name

magnesium;3-methylbut-1-yne;bromide

InChI

InChI=1S/C5H7.BrH.Mg/c1-4-5(2)3;;/h5H,2-3H3;1H;/q-1;;+2/p-1

InChI Key

SICJYJWJLXCCFZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C#[C-].[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Key Compounds for Comparison :

  • Magnesium Bromide (MgBr₂): An inorganic salt with ionic bonding .
  • Phenylmagnesium Bromide (C₆H₅MgBr) : An aryl Grignard reagent .
  • Cyclopropylmagnesium Bromide (C₃H₅MgBr) : A strained cycloalkyl Grignard reagent .
  • 3-Methyl-1-Butynyl Magnesium Bromide (CH₃C≡CCH₂MgBr) : Hypothesized to exhibit enhanced reactivity due to its alkyne group.
Table 1: Comparative Properties
Property MgBr₂ Phenylmagnesium Bromide Cyclopropylmagnesium Bromide 3-Methyl-1-Butynyl MgBr (Inferred)
Molecular Formula MgBr₂ C₆H₅MgBr C₃H₅MgBr C₅H₇MgBr
Molecular Weight 184.11 g/mol 181.32 g/mol 121.28 g/mol 161.43 g/mol
Structure Ionic lattice Aryl-Mg-Br complex Strained cycloalkyl-Mg-Br complex Alkyne-Mg-Br complex
Solubility High in DMSO, H₂O Soluble in 2-MeTHF, ethers Soluble in THF, ethers Likely soluble in ethers, THF
Reactivity Electrolyte ion source Nucleophilic aryl addition Nucleophilic cycloalkyl addition Alkyne-specific C–C bond formation
Thermal Stability High (m.p. 711°C) Low (sensitive to heat) Moderate Likely low (Grignard typical)
Applications Battery electrolytes Organic synthesis Pharmaceutical intermediates Alkyne functionalization

Reactivity and Functional Group Influence

  • MgBr₂: Primarily serves as a Mg²⁺ source in non-aqueous electrolytes, enabling high ionic conductivity (~10⁻² S/cm in DMSO) .
  • Phenylmagnesium Bromide : Reacts with carbonyl compounds (e.g., ketones, esters) to form alcohols via aryl nucleophilic addition .
  • Cyclopropylmagnesium Bromide : Used in synthesizing strained ring systems, critical in drug discovery .
  • This compound : Expected to undergo alkyne-specific reactions, such as coupling with electrophiles (e.g., aldehydes, epoxides) to form propargyl alcohols or extended carbon chains.

Ion Transport and Electrochemical Behavior

  • MgBr₂ in DMSO : Demonstrates high Mg²⁺ transference number (0.7) and ionic conductivity, making it suitable for magnesium-ion batteries .
  • Their reactivity is harnessed in synthetic chemistry instead .

Thermal and Stability Profiles

  • MgBr₂ : Exhibits high thermal stability (m.p. 711°C) but is hygroscopic .
  • Grignard Reagents : Generally air- and moisture-sensitive, requiring anhydrous solvents (e.g., THF, ethers) . The alkyne group in 3-methyl-1-butynyl MgBr may further destabilize the compound compared to aryl/alkyl analogs.

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